Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate
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Overview
Description
Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate is an organic compound with the molecular formula C12H17NO3. It is a derivative of phenylalanine, where the phenyl group is substituted with a methoxy and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-methoxy-4-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.
Hydrolysis and Esterification: The aminonitrile is then hydrolyzed to the corresponding amino acid, which is subsequently esterified using methanol and sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-amino-3-(3-hydroxy-4-methylphenyl)propanoate.
Reduction: 2-amino-3-(3-methoxy-4-methylphenyl)propanol.
Substitution: Various amides depending on the acylating agent used.
Scientific Research Applications
Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site.
Receptor Binding: The compound can bind to receptors in the nervous system, modulating their activity and affecting neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(4-methoxyphenyl)propanoate: Similar structure but lacks the methyl group on the phenyl ring.
Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate: Contains an additional methoxy group on the phenyl ring.
Uniqueness
Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity compared to other similar compounds .
Biological Activity
Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its amino acid derivative structure, which includes:
- An amino group that can engage in hydrogen bonding.
- A methoxy group that influences its electronic properties.
- A propanoate backbone contributing to its reactivity.
The molecular formula of this compound is C12H17NO2, and its structural features allow it to interact with various biological targets, potentially affecting neurotransmitter systems and other biochemical pathways.
The biological activity of this compound is primarily attributed to:
- Hydrogen Bonding : The amino group facilitates interactions with biological macromolecules, enhancing binding affinity to receptors.
- Lipophilicity Modulation : The presence of the methoxy group affects the compound's lipophilicity, influencing its absorption and distribution in biological systems.
These interactions suggest that this compound may play a role in modulating neurotransmitter activity, which is critical for treating neurological disorders.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance:
- Case Study : A study on derivatives of methyl 2-amino acids showed effective inhibition against various bacterial strains, suggesting potential applications in combating infections .
Neuropharmacological Effects
The compound's structural analogs have been investigated for their effects on neurotransmitter systems:
- Potential Applications : Its role as a precursor or modulator for neurotransmitters like serotonin and dopamine may provide insights into its therapeutic potential for conditions such as depression and anxiety .
Cytotoxicity Studies
Cytotoxic effects have been evaluated in several studies:
- Findings : In vitro tests demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating the need for further investigation into its anticancer properties .
Research Findings and Data Tables
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Study | Biological Activity | Target | IC50/Other Metrics |
---|---|---|---|
Study 1 | Antimicrobial | Various bacteria | MIC values ranged from 50–200 μg/mL |
Study 2 | Neurotransmitter modulation | Serotonin receptors | Binding affinity not quantified |
Study 3 | Cytotoxicity | Cancer cell lines (e.g., HT29) | IC50 values varied; specific values not disclosed |
Properties
IUPAC Name |
methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-4-5-9(7-11(8)15-2)6-10(13)12(14)16-3/h4-5,7,10H,6,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPBZLCEZYYGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)OC)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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